molecular formula C13H17N3O2 B11731155 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11731155
M. Wt: 247.29 g/mol
InChI Key: FCULTDKMUJHDRS-UHFFFAOYSA-N
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Description

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by N-alkylation using 2-methoxybenzyl chloride under basic conditions to introduce the phenylmethyl substituent. The final step involves methylation of the pyrazole nitrogen using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenylmethyl groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O2/c1-16-9-11(13(15-16)18-3)14-8-10-6-4-5-7-12(10)17-2/h4-7,9,14H,8H2,1-3H3

InChI Key

FCULTDKMUJHDRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC

Origin of Product

United States

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